

Application Notes & Protocols: Elucidation of the Chemical Structure of Seitomycin Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Seitomycin*

Cat. No.: *B1242491*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Seitomycin is a novel angucycline antibiotic isolated from a terrestrial *Streptomyces* species. The determination of its complex polycyclic structure is a critical step in understanding its mechanism of action and potential for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of such natural products. This document provides a detailed overview of the application of various NMR techniques for the elucidation of **Seitomycin**'s structure, including tabulated NMR data and standardized experimental protocols.

Data Presentation

The structural elucidation of **Seitomycin** was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Seitomycin** in CDCl_3 .^[1]

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Seitomycin** (in CDCl_3)^[1]

Carbon No.	¹³ C Chemical Shift (δc) [ppm]	¹ H Chemical Shift (δH) [ppm], Multiplicity (J in Hz)
1	35.8	3.10 (dd, 18.0, 2.5), 2.89 (dd, 18.0, 2.0)
2	66.8	4.61 (br s)
3	28.2	2.21 (ddd, 14.0, 4.5, 2.0), 1.95 (m)
4	30.1	1.85 (m), 1.70 (m)
4a	42.1	-
5	23.9	1.85 (m)
6	68.1	5.15 (br s)
6a	136.2	-
7	181.7	-
7a	137.9	-
8	161.2	-
9	110.1	6.75 (d, 2.5)
10	135.2	7.29 (d, 2.5)
11	162.1	-
11a	115.8	-
12	187.8	-
12a	112.1	-
12b	152.9	-
3-CH ₃	21.5	1.15 (d, 6.5)
8-OCH ₃	56.5	3.95 (s)
2-OH	-	3.85 (d, 4.0)

6-OH	-	3.50 (br s)
11-OH	-	12.91 (s)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of **Seitomyacin** are provided below.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Seitomyacin** in 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

2. 1D NMR Spectroscopy:

- ^1H NMR:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters on a 500 MHz spectrometer:
 - Pulse program: zg30
 - Number of scans: 16-64
 - Spectral width: 12-16 ppm
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 2 seconds
- ^{13}C NMR:

- Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.
- Typical parameters on a 500 MHz spectrometer (125 MHz for ^{13}C):
 - Pulse program: zgpg30
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Spectral width: 220-250 ppm
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2-5 seconds

3. 2D NMR Spectroscopy:

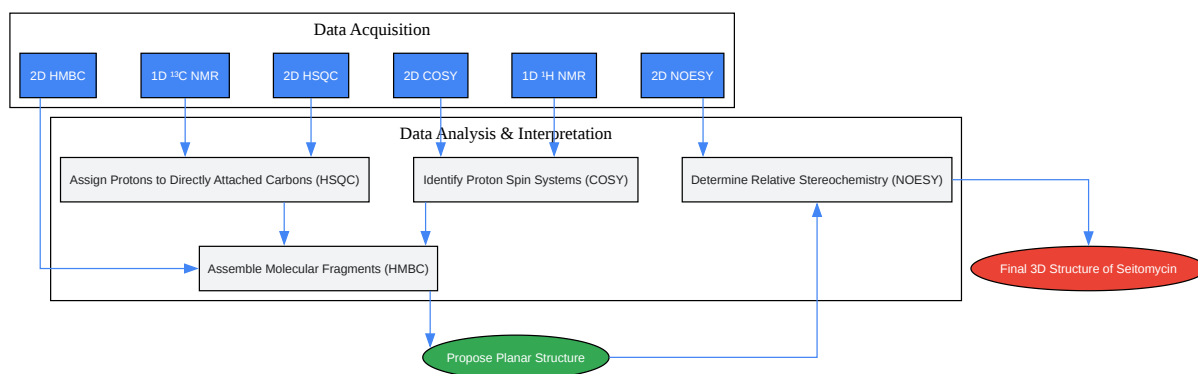
- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings, typically over 2-3 bonds.
 - Typical parameters:
 - Pulse program: cosygpqf
 - Number of increments in F1: 256-512
 - Number of scans per increment: 2-8
 - Spectral width in both dimensions: 12-16 ppm
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify one-bond correlations between protons and directly attached carbons.
 - Typical parameters:
 - Pulse program: hsqcedetgpsisp2.3
 - Number of increments in F1: 128-256

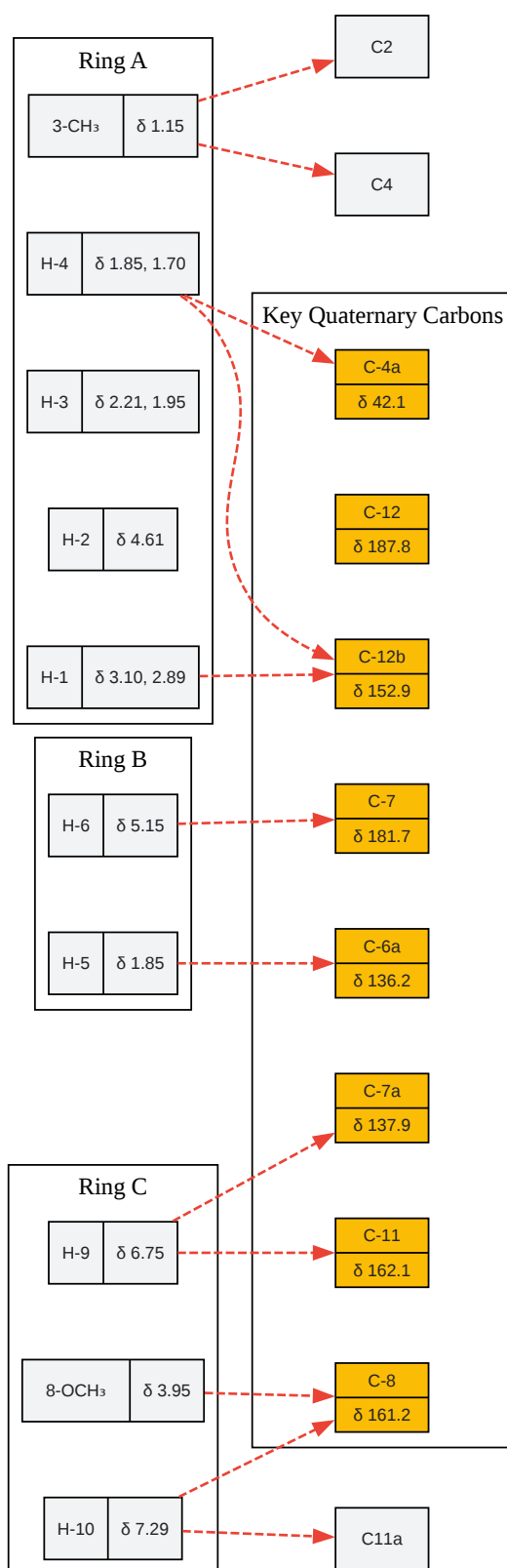
- Number of scans per increment: 4-16
- Spectral width F2 (^1H): 12-16 ppm
- Spectral width F1 (^{13}C): 180-200 ppm
- ^1JCH coupling constant: Optimized for ~ 145 Hz
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
 - Typical parameters:
 - Pulse program: hmbcgpndqf
 - Number of increments in F1: 256-512
 - Number of scans per increment: 8-32
 - Spectral width F2 (^1H): 12-16 ppm
 - Spectral width F1 (^{13}C): 220-250 ppm
 - Long-range coupling constant (^nJCH): Optimized for 8-10 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy):
 - Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the relative stereochemistry.
 - Typical parameters:
 - Pulse program: noesygpqh
 - Number of increments in F1: 256-512

- Number of scans per increment: 8-16
- Mixing time: 300-800 ms
- Spectral width in both dimensions: 12-16 ppm

Mandatory Visualizations

Diagram 1: General Workflow for NMR-based Structure Elucidation





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References

- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
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